5-ethyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide
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Overview
Description
Thiophene-based analogs are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .Chemical Reactions Analysis
Thiophene-based analogs can be prepared from enaminone via the reaction with different nucleophiles and electrophiles .Physical and Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Medicinal Chemistry Applications
The exploration of N-alkylated arylsulfonamide derivatives, including compounds structurally related to 5-ethyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide, has demonstrated significant potential in the development of selective ligands for the 5-HT7 receptor, as well as multifunctional agents targeting complex diseases. These compounds have shown promising antidepressant-like and pro-cognitive properties in preclinical models, indicating their therapeutic potential for treating central nervous system (CNS) disorders (Canale et al., 2016).
Drug Metabolism and Synthesis
The biocatalytic application in drug metabolism has been explored with compounds akin to this compound. Using microbial-based systems, such as Actinoplanes missouriensis, to produce mammalian metabolites of complex sulfonamide compounds offers an innovative approach for metabolite production. This method supports the structural characterization of drug metabolites, providing crucial insights into drug metabolism and facilitating clinical investigations (Zmijewski et al., 2006).
Polymer Science
In polymer science, the sulfonamide moiety, similar to that in this compound, has been utilized in the synthesis of novel polymers. For example, copolymers of ethylene and sulfonated norbornene have been developed using Pd phosphine sulfonates as catalysts. These sulfonated hydrocarbon ionomers exhibit thermal stability, increasing conductivity with temperature, and low water uptake. Such properties make them promising candidates for fuel cell membrane applications, showcasing the versatility of sulfonamide compounds in materials science (Daigle et al., 2013).
Mechanism of Action
Future Directions
Thiophene and its derivatives have diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
Properties
IUPAC Name |
5-ethyl-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2S3/c1-2-15-5-6-17(23-15)24(20,21)18-12-14-7-9-19(10-8-14)13-16-4-3-11-22-16/h3-6,11,14,18H,2,7-10,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRNYKRKBCGOIRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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